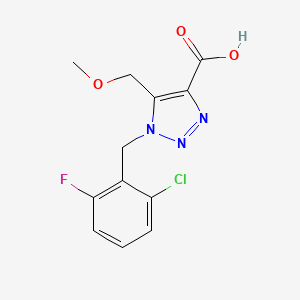

1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O3/c1-20-6-10-11(12(18)19)15-16-17(10)5-7-8(13)3-2-4-9(7)14/h2-4H,5-6H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQRGJPYKYISQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1CC2=C(C=CC=C2Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The chloro- and fluoro-substituted benzyl group can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The triazole ring can be reduced to form a corresponding amine.

Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions, often requiring a base or acid catalyst.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Amines and triazoles.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

The compound 1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative with diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its scientific research applications, focusing on its pharmacological properties, synthetic methodologies, and potential therapeutic uses.

Structural Insights

The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design. The presence of the chloro and fluorine substituents can enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines. The compound under discussion has been evaluated for its activity against human cancer cells, demonstrating promising results in vitro .

Antiviral Properties

Triazole derivatives are also being investigated for their antiviral activities. Research has highlighted that modifications to the triazole structure can lead to enhanced potency against viral infections, including HIV . The specific compound may serve as a bioisostere for amide bonds, potentially improving its efficacy against viral targets.

Antiepileptic Effects

In preliminary studies, compounds similar to 1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid have shown anticonvulsant activity in models of induced seizures. This suggests potential applications in treating epilepsy or seizure disorders .

Synthesis Strategies

The synthesis of 1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions that may include:

- Formation of the triazole ring via cycloaddition reactions.

- Introduction of the chloro and methoxymethyl groups through electrophilic substitutions.

- Final carboxylation to yield the desired compound.

These synthetic routes are crucial for optimizing yield and purity while ensuring scalability for pharmaceutical applications.

Case Study 1: Anticancer Activity

In a controlled study evaluating the anticancer effects of various triazole derivatives, one analog containing the 1H-triazole structure exhibited an IC value significantly lower than that of traditional chemotherapeutics in multiple cancer lines (e.g., HeLa and CEM cells). This underscores the potential of triazoles in oncology .

Case Study 2: Antiviral Efficacy

A comparative analysis of triazole derivatives demonstrated that modifications to the side chains could enhance antiviral activity against HIV. The specific compound's structural features were linked to improved binding affinity to viral proteins .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

Antimicrobial: Interaction with bacterial cell wall synthesis enzymes.

Anticancer: Inhibition of signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Differences

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (CF3) in 1-(4-chlorophenyl)-5-CF3-triazole enhances acidity and antiproliferative activity (GP = 68.09%) compared to the methoxymethyl group in the target compound .

- Tautomerism and Stability: The formyl-substituted analog (1-(4-ethoxyphenyl)-5-formyl-triazole) undergoes ring-chain tautomerism, which may reduce stability in solution compared to the methoxymethyl derivative .

- Zwitterionic Effects: Thiazol-2-yl-substituted triazoles exhibit higher activity due to zwitterionic properties, improving cell permeability and target binding .

Physicochemical Properties

- Acidity: The carboxylic acid group in triazoles is strongly influenced by adjacent substituents.

- Solubility: Methoxymethyl and ethoxyphenyl substituents improve hydrophilicity relative to CF3 or thiazolyl groups, which may enhance solubility in aqueous media .

Implications for Drug Development

While 1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is discontinued, its structural features align with bioactive triazoles. Key lessons from analogs include:

- Bioactivity Optimization: Introducing zwitterionic groups (e.g., thiazolyl) or strong EWGs (e.g., CF3) enhances target engagement but may require balancing with solubility modifiers .

- Synthetic Feasibility: Methoxymethyl and benzyl groups can be incorporated via modular click chemistry approaches, as demonstrated in related compounds .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is notable for its diverse biological activities, which include potential applications in pharmacology and agrochemistry. The unique structure of this compound, characterized by a triazole ring and various substituents, contributes to its biological efficacy.

Chemical Structure and Properties

The molecular formula of 1-(2-chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is C12H11ClFN3O3. The compound consists of:

- A triazole ring which is known for its role in various biological interactions.

- A chloro and fluoro-substituted benzyl group , enhancing lipophilicity and potentially influencing receptor binding.

- A methoxymethyl group , which can affect solubility and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Triazole derivatives have shown efficacy against various fungal strains by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

- Antibacterial Activity : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria, potentially through interference with bacterial cell wall synthesis or function.

Anticancer Properties

The triazole ring is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by:

- Inhibiting angiogenesis.

- Disrupting cell cycle progression.

This compound's specific interactions with cancer-related targets warrant further investigation to elucidate its mechanisms of action.

Enzyme Inhibition

1-(2-Chloro-6-fluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an enzyme inhibitor:

- Serine Hydrolases : It selectively inhibits a range of serine hydrolases, which are crucial in various biological processes including metabolism and signal transduction. This selective inhibition can be leveraged for therapeutic applications in treating diseases where these enzymes are dysregulated .

Case Studies

Several studies highlight the biological activity of triazole derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that triazole compounds exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that triazole derivatives induced significant apoptosis at low micromolar concentrations, suggesting a promising avenue for cancer treatment.

- Enzyme Profiling : Research involving competitive activity-based profiling revealed that certain triazole derivatives effectively inhibited serine hydrolases with sub-nanomolar potency in cellular models .

Data Table: Biological Activities Summary

Q & A

Basic: What are the primary synthetic routes for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with careful selection of protecting groups for the benzyl and methoxymethyl substituents.

- Step 2 : Functionalization of the triazole ring using nucleophilic substitution or coupling reactions to introduce the 2-chloro-6-fluorobenzyl group .

- Intermediate characterization : Use HPLC (≥95% purity thresholds) and NMR (¹H/¹³C) to confirm structural integrity. For example, the methoxymethyl group shows distinct δ ~3.3 ppm (singlet) in ¹H NMR, while the chloro-fluorobenzyl protons exhibit splitting patterns consistent with disubstituted aromatic systems .

Basic: How do the functional groups (e.g., triazole, carboxylic acid) influence reactivity in downstream modifications?

- Triazole ring : Acts as a hydrogen-bond acceptor, enabling coordination with metal catalysts or participation in click chemistry. The N1-substituent (benzyl group) sterically influences regioselectivity in further derivatization .

- Carboxylic acid : Facilitates salt formation (e.g., sodium or ammonium salts) for solubility optimization in aqueous reaction conditions. It can also undergo esterification or amidation for prodrug development .

Advanced: How can researchers resolve contradictory data on reaction yields during scale-up?

Contradictions often arise from:

- Solvent polarity effects : Lower yields in polar aprotic solvents (e.g., DMF) may indicate competing side reactions. Switch to dichloromethane or THF and monitor via TLC .

- Catalyst degradation : Trace oxygen or moisture can deactivate Cu(I) catalysts in CuAAC. Use rigorously degassed solvents and Schlenk-line techniques .

- Statistical analysis : Employ Design of Experiments (DoE) to test variables (temperature, stoichiometry) and identify critical parameters .

Advanced: What computational strategies are effective for predicting reaction mechanisms or optimizing conditions?

- Reaction path search : Use density functional theory (DFT) to model transition states, particularly for triazole ring formation or benzyl group installation. Focus on Gibbs free energy barriers to identify rate-limiting steps .

- Machine learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to predict optimal temperatures or catalysts for novel derivatives .

Basic: What analytical methods are critical for assessing purity and stability?

- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water gradient.

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. The carboxylic acid group may hydrolyze under acidic conditions, requiring pH-controlled formulations .

Advanced: How can researchers address low regioselectivity in triazole derivatization?

- Protecting group strategy : Temporarily block the methoxymethyl group with tert-butyldimethylsilyl (TBS) ether to direct electrophilic attacks to the C5 position .

- Metal coordination : Use Pd(0) catalysts to favor Suzuki-Miyaura coupling at the triazole’s C4 position, leveraging the electron-withdrawing effect of the carboxylic acid .

Basic: What safety protocols are essential for handling halogenated intermediates?

- Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., chloroform).

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced: How to design kinetic studies for triazole ring formation?

- Pseudo-first-order conditions : Maintain excess azide or alkyne to simplify rate law determination. Monitor progress via in situ IR spectroscopy (tracking azide peak at ~2100 cm⁻¹) .

- Arrhenius plots : Perform reactions at 25°C, 40°C, and 60°C to calculate activation energy and identify thermally sensitive steps .

Basic: What are the common side products in the synthesis, and how are they mitigated?

- Diastereomers : Chiral HPLC resolves unintended stereoisomers during benzyl group installation.

- Oxidation byproducts : Add antioxidants (e.g., BHT) to prevent triazole ring oxidation under aerobic conditions .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic pathways in biological studies?

- ¹⁸O labeling : Synthesize the carboxylic acid group with H₂¹⁸O during hydrolysis to track decarboxylation in vitro.

- Deuterated benzyl groups : Use D-labeled starting materials to study CYP450-mediated demethylation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.